2-Bromo-1-(3,5-dimethylphenyl)ethanone

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

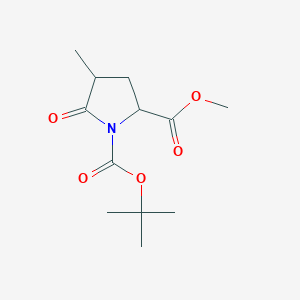

2-ブロモ-1-(3,5-ジメチルフェニル)エタノンは、分子式がC10H11BrOである有機化合物です。これは、アセトフェノンの臭素化誘導体であり、フェニル環に臭素原子と2つのメチル基が存在することを特徴としています。

製法

合成経路と反応条件

2-ブロモ-1-(3,5-ジメチルフェニル)エタノンは、1-(3,5-ジメチルフェニル)エタノンの臭素化によって合成できます。この反応は、通常、クロロホルムや酢酸などの溶媒の存在下で臭素(Br2)を使用します。 この反応は室温で行われ、再結晶などの標準的な精製技術によって生成物が単離されます .

工業生産方法

2-ブロモ-1-(3,5-ジメチルフェニル)エタノンの特定の工業生産方法は、よく文書化されていませんが、一般的なアプローチは、実験室合成で説明されているものと同様の条件を使用して、大規模な臭素化反応を含みます。反応のスケーラビリティは、出発物質の入手可能性と臭素化プロセスの効率に依存します。

化学反応解析

反応の種類

2-ブロモ-1-(3,5-ジメチルフェニル)エタノンは、次のようなさまざまな種類の化学反応を起こします。

求核置換反応: 臭素原子は、アミン、チオール、アルコキシドなどのさまざまな求核剤によって置換される可能性があります。

還元: カルボニル基は、水素化ホウ素ナトリウム(NaBH4)や水素化リチウムアルミニウム(LiAlH4)などの還元剤を使用してアルコールに還元できます。

酸化: フェニル環上のメチル基は、過マンガン酸カリウム(KMnO4)などの強力な酸化剤を使用してカルボン酸に酸化できます。

一般的な試薬と条件

求核置換反応: ジメチルホルムアミド(DMF)などの極性非プロトン性溶媒中のアジ化ナトリウム(NaN3)またはチオシアン酸カリウム(KSCN)などの試薬。

還元: メタノールまたはエタノール中の水素化ホウ素ナトリウム(NaBH4)。

酸化: 水性または酸性条件下での過マンガン酸カリウム(KMnO4)。

生成される主な生成物

求核置換反応: 2-アジド-1-(3,5-ジメチルフェニル)エタノンなどの置換エタノンの形成。

還元: 1-(3,5-ジメチルフェニル)エタノールの形成。

酸化: 3,5-ジメチル安息香酸の形成。

科学研究への応用

2-ブロモ-1-(3,5-ジメチルフェニル)エタノンは、科学研究においていくつかの用途があります。

化学: より複雑な有機分子の合成における中間体として使用されます。これは、医薬品や農薬の調製におけるビルディングブロックとして役立ちます。

生物学: 抗菌性や抗癌性など、潜在的な生物活性について調査されています。

医学: 潜在的な治療効果を持つ薬物の合成における前駆体として調査されています。

工業: 特定の特性を持つ特殊化学薬品や材料の生産に使用されます。

準備方法

Synthetic Routes and Reaction Conditions

2-Bromo-1-(3,5-dimethylphenyl)ethanone can be synthesized through the bromination of 1-(3,5-dimethylphenyl)ethanone. The reaction typically involves the use of bromine (Br2) in the presence of a solvent such as chloroform or acetic acid. The reaction is carried out at room temperature, and the product is isolated through standard purification techniques such as recrystallization .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale bromination reactions using similar conditions as those described for laboratory synthesis. The scalability of the reaction depends on the availability of starting materials and the efficiency of the bromination process.

化学反応の分析

Types of Reactions

2-Bromo-1-(3,5-dimethylphenyl)ethanone undergoes several types of chemical reactions, including:

Nucleophilic Substitution: The bromine atom can be replaced by various nucleophiles such as amines, thiols, or alkoxides.

Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Oxidation: The methyl groups on the phenyl ring can be oxidized to carboxylic acids using strong oxidizing agents like potassium permanganate (KMnO4).

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents like dimethylformamide (DMF).

Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.

Oxidation: Potassium permanganate (KMnO4) in aqueous or acidic conditions.

Major Products Formed

Nucleophilic Substitution: Formation of substituted ethanones such as 2-azido-1-(3,5-dimethylphenyl)ethanone.

Reduction: Formation of 1-(3,5-dimethylphenyl)ethanol.

Oxidation: Formation of 3,5-dimethylbenzoic acid.

科学的研究の応用

2-Bromo-1-(3,5-dimethylphenyl)ethanone has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of pharmaceuticals and agrochemicals.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Explored as a precursor in the synthesis of drugs with potential therapeutic effects.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

作用機序

2-ブロモ-1-(3,5-ジメチルフェニル)エタノンの作用機序は、求核剤や求電子剤に対する反応性に関与しています。臭素原子とカルボニル基は、さまざまな化学反応に関与する重要な官能基です。この化合物は、求核剤と共有結合を形成し、新しい化学物質を形成します。関与する分子標的と経路は、調査されている特定の反応と用途によって異なります。

類似化合物との比較

2-ブロモ-1-(3,5-ジメチルフェニル)エタノンは、他の臭素化アセトフェノンや置換エタノンと比較できます。

2-ブロモ-1-(2,5-ジメチルフェニル)エタノン: フェニル環上の置換パターンが異なる類似の構造です。

2-ブロモ-1-(3,4-ジメチルフェニル)エタノン: メチル基の位置が異なる別の異性体です。

2-ブロモ-1-(3,5-ジクロロフェニル)エタノン: メチル基の代わりに塩素原子を含み、反応性と用途が異なります。

特性

IUPAC Name |

2-bromo-1-(3,5-dimethylphenyl)ethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BrO/c1-7-3-8(2)5-9(4-7)10(12)6-11/h3-5H,6H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRZWRLVXDRNSBQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)C(=O)CBr)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BrO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.10 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Acetamido-3-[(4-pyridin-2-ylphenyl)methylsulfanyl]propanoic acid](/img/structure/B12103563.png)

![4-[(4-Bromo-2-fluorophenyl)methyl]isoindole-1,3-dione](/img/structure/B12103568.png)

![6-Bromoimidazo[1,2-a]pyrazine-2-carbaldehyde](/img/structure/B12103571.png)

![[3,4,5-Trihydroxy-6-(hydroxymethyl)oxan-2-yl] 3,4-dimethoxybenzoate](/img/structure/B12103589.png)

![2-([(4-Chlorophenyl)sulfanyl]methyl)pyrrolidine](/img/structure/B12103592.png)

![7-[(7S)-7-amino-5-azaspiro[2.4]heptan-5-yl]-8-chloro-6-fluoro-1-[(2S)-2-fluorocyclopropyl]-4-oxoquinoline-3-carboxylic acid](/img/structure/B12103596.png)

![2-acetamido-N-[2-(4-nitroanilino)-2-oxoethyl]-3-phenylpropanamide](/img/structure/B12103598.png)

![5,14-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,6,7,8,9,10,11,12,15,16-dodecahydro-1H-cyclopenta[a]phenanthrene](/img/structure/B12103606.png)

![9-([1,1'-biphenyl]-4-yl)-3,6-dibromo-9H-carbazole](/img/structure/B12103626.png)